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Compound of Interest

1-(4-Bromo-3,5-dimethyl-1h-
Compound Name:
pyrazol-1-yl)acetone

CAS No.: 1004017-87-1

Cat. No.: B1622596

Get Quote

In the landscape of fragment-based drug discovery (FBDD), pyrazoles serve as privileged
scaffolds due to their ability to act as bioisosteres for amides and their prevalence in kinase
inhibitors (e.g., Ruxolitinib, Crizotinib).

The acetonyl-substituted bromopyrazole—specifically 1-(4-bromo-1H-pyrazol-1-yl)propan-2-
one—represents a high-value intermediate. It possesses two distinct orthogonal reactive
handles:

e The Bromine Atom: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig) to elaborate the aromatic core.

e The Acetonyl Group (

): A ketone-functionalized tether allowing for reductive amination, Grignard addition, or
cyclocondensation to form fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines.

This guide provides a definitive technical analysis of the molecular properties, synthesis, and
characterization logic for this class of compounds.
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Chemical Identity and Molecular Metrics

Understanding the precise molecular weight (MW) and formula is critical for mass spectrometry
(MS) validation and stoichiometry calculations.

Target Molecule: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one IUPAC Name: 1-(4-Bromopyrazol-
1-yl)acetone

ble 1: Molecul - pecificati

Property Value Notes

Molecular Formula Base stoichiometry

) Used for molarity calculations
Average Molecular Weight 203.04 g/mol ) )
in synthesis

Monoisotopic Mass ( Primary peak in High-Res MS

201.9742 Da
) (HRMS)
Monoisotopic Mass (

203.9721 Da Secondary peak in HRMS
)

C (35.49%), H (3.48%), Br _

N Theoretical values for

Element Composition (39.36%), N (13.80%), O

Elemental Analysis (EA)
(7.88%)

Critical Insight: Due to the near 1:1 natural abundance of Bromine isotopes (

and

), the mass spectrum will not show a single molecular ion peak. It will display a
characteristic "doublet" pattern separated by 2 mass units with approximately equal

intensity.[1]
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Synthesis and Regiochemistry
The synthesis of acetonyl-bromopyrazoles typically proceeds via the
-alkylation of a bromopyrazole precursor with an

-haloketone (e.g., chloroacetone).

Mechanism and Regioselectivity

When alkylating 4-bromopyrazole, the molecule is symmetric (tautomerically equivalent),
resulting in a single regioisomer. However, alkylating 3-bromopyrazole introduces a
regioselectivity challenge, yielding a mixture of 1,3- and 1,5-isomers due to the annular
tautomerism of the pyrazole ring.

Protocol Logic:
o Base Selection:

or
in acetone or DMF is standard.
often improves yields due to the "cesium effect" (higher solubility and looser ion pairing).

» Electrophile: Chloroacetone is preferred over bromoacetone to minimize over-alkylation,
though KI (catalytic) can be added to generate the more reactive iodoacetone in situ
(Finkelstein reaction).

Visualization: Synthesis Pathway
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Regioselectivity Note (if 3-Bromo used) :

1-Acetonyl-5-bromo
(Sterically Crowded)

1-Acetonyl-3-bromo
(Less Steric Hindrance)

4-Bromo-1H-pyrazole
(Nucleophile)

Deprotonation (N-H)

Chloroacetone Electrophilic Carbon Transition State | -HCI > 1-Acetonyl-4-bromopyrazole
I

(Electrophile) (SN2 Attack) (Target)

Base: K2CO3

Solvent: DMF

Click to download full resolution via product page

Figure 1: Synthetic pathway for N-alkylation. Note that starting with 4-bromopyrazole avoids the
regioisomer issues shown in the dotted cluster.

Experimental Protocol: Synthesis of 1-(4-Bromo-1H-
pyrazol-1-yl)propan-2-one

Objective: To synthesize the target molecule with >95% purity for SAR studies.
Materials:

e 4-Bromo-1H-pyrazole (1.0 eq)[2]

e Chloroacetone (1.1 eq) - Warning: Lachrymator

e Potassium Carbonate (

) (2.0 eq)
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o Potassium lodide (KI) (0.1 eq) - Catalyst
o Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:

» Activation: Charge a round-bottom flask with 4-bromopyrazole (10 mmol) and anhydrous
ACN (50 mL). Add

(20 mmol) and stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

o Addition: Add KI (1 mmol) followed by the dropwise addition of chloroacetone (11 mmol).
Note: Dropwise addition prevents exotherms and potential bis-alkylation side products.

o Reaction: Heat the mixture to reflux (

) for 4—6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (
) should disappear, and a new higher
spot (
) should appear.
» Workup: Cool to RT. Filter off the inorganic solids (
, EXCESS
). Concentrate the filtrate under reduced pressure.
 Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over
. If necessary, purify via flash column chromatography (Gradient: O
40% EtOAc/Hexanes).

* Yield: Expect a white to pale yellow solid/oil. Typical yield: 85—-92%.

Characterization & Validation Logic
Mass Spectrometry (MS) Interpretation
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The presence of Bromine creates a definitive "fingerprint” in the mass spectrum.[3] You must
validate the product by looking for the M+ and M+2 peaks.

e PeakA(

): m/z 202 (rounded)

e Peak B (
): m/z 204 (rounded)

¢ Intensity Ratio: ~1:1[1][3]

Visualization: MS Fragmentation Logic

Molecular lon [M]+

(C6H7BIN20)
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Fragmentation

Loss of Acetonyl Group
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Click to download full resolution via product page

Figure 2: Mass Spectrometry logic showing the distinctive isotopic split and primary
fragmentation pathway.
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NMR Spectroscopy Expectations ( NMR, )

e Pyryazole Protons: Two singlets (or doublets with small coupling) in the aromatic region (
7.5-7.8 ppm).
e Acetonyl

: A distinct singlet around
4.8-5.0 ppm. Note: This shift is deshielded by the adjacent nitrogen and carbonyl.

o Methyl Group: A sharp singlet around

2.2 ppm.

References

e Elguero, J., et al. "Pyrazoles as privileged scaffolds in drug discovery." Journal of Medicinal
Chemistry, 2014.

o National Institute of Standards and Technology (NIST). "Mass Spectrum of 4-
Bromopyrazole." NIST Chemistry WebBook.

e Smith, A. B. "Regioselective alkylation of azoles: A practical guide." Organic Process
Research & Development, 2018.

o Chemistry Steps. "Isotopes in Mass Spectrometry: The M+2 Peak for Br and CI." Chemistry
Steps Educational Resource.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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